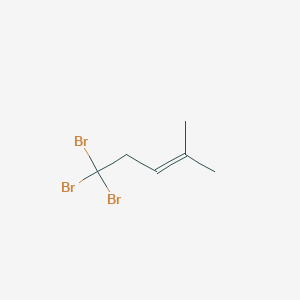
5,5,5-Tribromo-2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Tribromo-2-methylpent-2-ene is an organic compound with the molecular formula C6H9Br3 It is characterized by the presence of three bromine atoms attached to the same carbon atom, making it a highly brominated alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Tribromo-2-methylpent-2-ene typically involves the bromination of 2-methylpent-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain. The reaction can be represented as follows:
[ \text{2-Methylpent-2-ene} + 3 \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Tribromo-2-methylpent-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Substitution Reactions: Products include 5,5-dibromo-2-methylpent-2-ene and other substituted derivatives.
Addition Reactions: Products include 5,5,5-tribromo-2-methylpentane and similar compounds.
Elimination Reactions: Products include 2-methylpent-2-yne and other unsaturated hydrocarbons.
Scientific Research Applications
5,5,5-Tribromo-2-methylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex brominated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 5,5,5-Tribromo-2-methylpent-2-ene involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The double bond in the compound also allows it to participate in electrophilic addition reactions, which can modify the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2-pentene: A less brominated analogue with only one bromine atom.
2-Methylpent-2-ene: The parent hydrocarbon without any bromine atoms.
1,2-Dibromo-2-methylpentane: A compound with bromine atoms on different carbon atoms.
Uniqueness
5,5,5-Tribromo-2-methylpent-2-ene is unique due to the presence of three bromine atoms on the same carbon atom, which imparts distinct chemical properties and reactivity. This high degree of bromination makes it particularly useful in applications requiring strong halogenation, such as flame retardancy and antimicrobial activity.
Properties
CAS No. |
61446-96-6 |
|---|---|
Molecular Formula |
C6H9Br3 |
Molecular Weight |
320.85 g/mol |
IUPAC Name |
5,5,5-tribromo-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
InChI Key |
ICFHPSRMUNCNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(Br)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


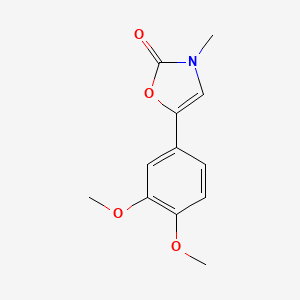
![5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14576621.png)
![6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL](/img/structure/B14576628.png)
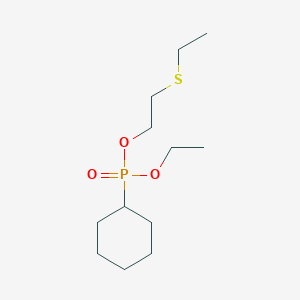
![4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B14576634.png)
![1-Oxaspiro[4.5]decane-2,7-dione](/img/structure/B14576637.png)
![3-Ethoxy-2-methyl-6-oxa-3lambda~5~-phosphabicyclo[3.1.0]hexan-3-one](/img/structure/B14576640.png)
![L-Proline, 1-[N-(N-L-alanyl-L-alanyl)-L-alanyl]-](/img/structure/B14576652.png)
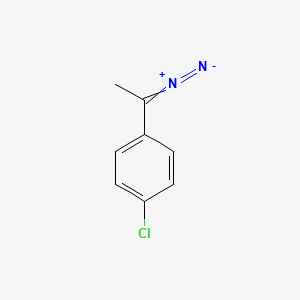
![2,4,6-Tris{[ethyl(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14576681.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]oxan-4-ol](/img/structure/B14576686.png)
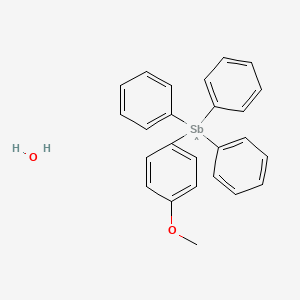
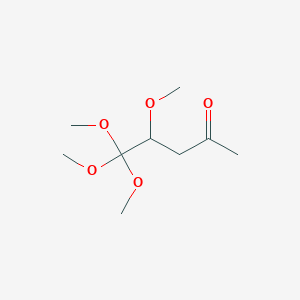
![Tributyl-[2-methyl-2-(3-methyloxiran-2-yl)propoxy]stannane](/img/structure/B14576706.png)
